molecular formula C9H10N2O3 B3176312 3-(4-Nitrophenyl)propanamide CAS No. 98953-18-5

3-(4-Nitrophenyl)propanamide

Cat. No. B3176312
CAS RN: 98953-18-5
M. Wt: 194.19 g/mol
InChI Key: HHXQJALCZVMXQS-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)propanamide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 . It is also known as N-(4-nitrophenyl)propanamide .


Synthesis Analysis

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent .


Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)propanamide contains a total of 26 bonds. There are 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic) .

Scientific Research Applications

1. Immunology Research

The compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide has been synthesized and evaluated for its immunosuppressive activities. It exhibited significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity (DTH) assay in vivo, showing potential in immunology research (Giraud et al., 2010).

2. Environmental Science

The degradation of organic compounds like pesticides in subsoils was studied using N-(4-nitrophenyl)propanamide as a model compound. It was found that its degradation in soil is primarily due to microbially mediated hydrolysis, which is faster than aqueous hydrolysis. This study provides insights into environmental biodegradation processes (Nicholls et al., 2000).

3. Material Science

Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to 3-(4-Nitrophenyl)propanamide, has been studied for its corrosion inhibition properties for copper alloys in chloride solution. It was found effective in forming protective films and preventing corrosion, showing its potential application in material science and corrosion prevention (Nam et al., 2016).

4. Pharmaceutical Analysis

In pharmaceutical research, methods have been developed for the determination and analysis of drugs containing nitrophenylpropanamide structures. Techniques such as electrospray ionization mass spectrometry and spectrophotometry have been used for the detection and analysis of these compounds in pharmaceutical formulations (Khan et al., 2015).

5. Bioremediation

Ralstonia sp. SJ98, a microorganism, was studied for its ability to degrade 3-methyl-4-nitrophenol, a breakdown product of the pesticide fenitrothion, which is structurally similar to 3-(4-Nitrophenyl)propanamide. This study highlights the potential use of microorganisms in the biodegradation and bioremediation of nitrophenyl compounds (Bhushan et al., 2000).

Future Directions

The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This suggests that 3-(4-Nitrophenyl)propanamide could potentially be used in future research related to nanostructured materials and their catalytic properties .

properties

IUPAC Name

3-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-2,4-5H,3,6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXQJALCZVMXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)propanamide

Synthesis routes and methods I

Procedure details

To a mixture of 3-(4-nitrophenyl)propionic acid (13.45 g), N,N-dimethylformamide (0.1 mL) and tetrahydrofuran (300 mL) was added dropwise oxalyl chloride (10.5 g) at room temperature. The reaction mixture was stirred at room temperature for 1 hr. and concentrated. The obtained residue was dissolved in tetrahydrofuran (50 mL) and added dropwise to a mixture of 25% aqueous ammonia (100 mL) and tetrahydrofuran (100 mL) at room temperature. The reaction mixture was stirred at room temperature for 2 hrs. and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated to give 3-(4-nitrophenyl)propanamide as colorless crystals (11.80 g, yield 88%). Recrystallization thereof from ethyl acetate-hexane gave colorless prism crystals. melting point: 177-178° C.
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 21 g of 3-(4-nitrophenyl)propionyl chloride in 30 ml of chloroform was added dropwise into a mixture of 75 ml of concentrated aqueous ammonia and 75 ml of ice water. The resultant mixture was then stirred for 2 hours under ice-cooling. The resultant precipitate was collected by filtration, dried in air and recrystallized from ethyl acetate, thereby obtaining 13.7 g of 3-(4-nitrophenyl)propanamide.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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